![molecular formula C14H12N4OS2 B14905666 2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core.
準備方法
The synthesis of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide typically involves the reaction of 2-aminothiophenol with benzo[c][1,2,5]thiadiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
化学反応の分析
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
科学的研究の応用
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in bioimaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.
Industry: The compound is used in the development of organic photovoltaic materials and sensors.
作用機序
The mechanism of action of 2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the aminophenylthio group serves as an electron donor. This electron donor-acceptor interaction facilitates various photophysical and photochemical processes, making the compound useful in applications such as photocatalysis and fluorescence imaging .
類似化合物との比較
2-((2-aminophenyl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide can be compared with other similar compounds, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also feature the benzo[c][1,2,5]thiadiazole core and are used in similar applications, but they differ in the nature of the substituents attached to the core.
Benzo[c][1,2,5]thiadiazole-based covalent triazine frameworks: These frameworks are used for sensing applications and have different structural properties compared to the acetamide derivative.
特性
分子式 |
C14H12N4OS2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
2-(2-aminophenyl)sulfanyl-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C14H12N4OS2/c15-9-4-1-2-7-12(9)20-8-13(19)16-10-5-3-6-11-14(10)18-21-17-11/h1-7H,8,15H2,(H,16,19) |
InChIキー |
IGSPWRDPAOGBPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC3=NSN=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14905587.png)
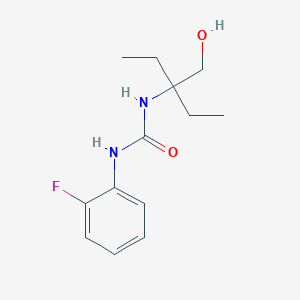
![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
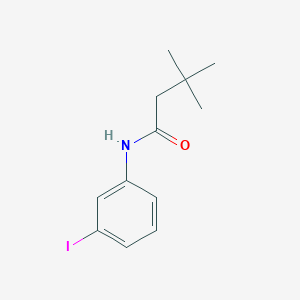
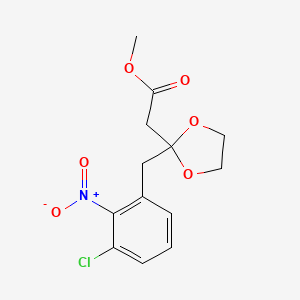
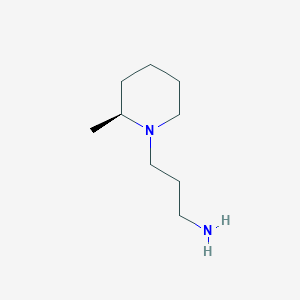
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
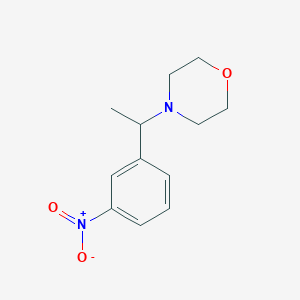
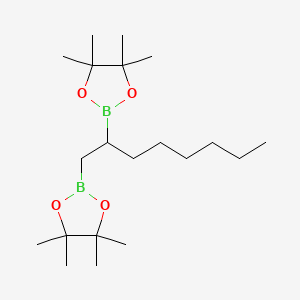
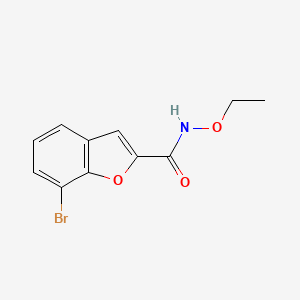

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
